Bis(2-cyanoethyl) ether
Overview
Description
Bis(2-cyanoethyl) ether: , also known as 3,3’-oxydipropionitrile or 2,2’-dicyanodiethyl ether, is an organic compound with the molecular formula C6H8N2O. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two cyanoethyl groups attached to an ether linkage, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-cyanoethyl) ether can be synthesized through the reaction of acrylonitrile with sodium hydroxide. The process involves the following steps:
- Acrylonitrile is purified by passing it through neutral alumina.
- The purified acrylonitrile is then reacted with aqueous sodium hydroxide (40%) to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by heating bis(2-chloroethyl) ether with alkali metal cyanides or cuprous cyanide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(2-cyanoethyl) ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyano groups into amines.
Substitution: The ether linkage allows for substitution reactions, where the cyanoethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Products include nitriles and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used but can include ethers, esters, and other substituted compounds.
Scientific Research Applications
Bis(2-cyanoethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-cyanoethyl) ether involves its ability to undergo various chemical reactions due to the presence of cyano groups and an ether linkage. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The cyano groups can participate in nucleophilic addition and substitution reactions, while the ether linkage can undergo cleavage and substitution .
Comparison with Similar Compounds
- 3,3’-Oxydipropionitrile
- 2,2’-Dicyanodiethyl ether
- 3-Hydroxypropionitrile
- 3-Butoxypropionitrile
Uniqueness: Bis(2-cyanoethyl) ether is unique due to its dual cyanoethyl groups attached to an ether linkage, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds .
Properties
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
Record name | 2,2'-Dicyanodiethyl ether | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
Record name | Cellulose, 2-cyanoethyl ether | |
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CAS No. |
1656-48-0, 9004-41-5 | |
Record name | Bis(2-cyanoethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |
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Record name | 2,2'-Dicyanodiethyl ether | |
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Record name | Bis(2-cyanoethyl) ether | |
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Record name | Propanenitrile, 3,3'-oxybis- | |
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Record name | Cellulose, 2-cyanoethyl ether | |
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Record name | 2,2'-Dicyanodiethyl ether | |
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Record name | 3,3'-oxydipropiononitrile | |
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Record name | Cyanoethyl Cellulose | |
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Record name | 2,2'-DICYANODIETHYL ETHER | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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